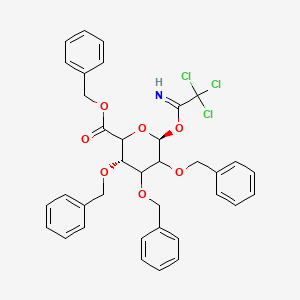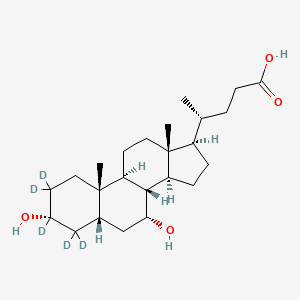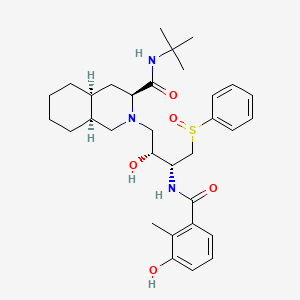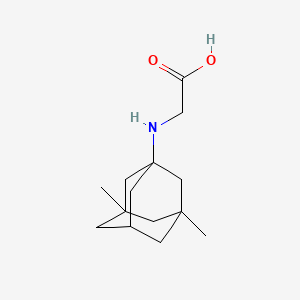
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is a highly fluorinated monosaccharide that can be synthesized from D-glucose . This synthetic oligosaccharide has been shown to have the ability to be modified with a variety of groups, including methyl and click modification . It is a vital compound extensively utilized in the biomedical field, exhibiting remarkable potential for the synthesis of carbohydrate-based molecules showcasing therapeutic efficacy .
Synthesis Analysis
The synthesis of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate involves a three-step process. The key step is the selective debenzylation-acetylation of perbenzylated beta-glucose using ZnCl2-Ac2O-HOAc . Four tri-O-benzyl derivatives of 2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose were synthesized. Glycosylation using 3,4,6-tri-O-benzyl-2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose as glycosyl .Molecular Structure Analysis
The molecular structure of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is represented by the formula C36H34Cl3NO7 .Chemical Reactions Analysis
The chemical reactions involving 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate are complex and varied. For instance, it has been shown to undergo glycosylation using 3,4,6-tri-O-benzyl-2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose as glycosyl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate are represented by the formula C36H34Cl3NO7 . More detailed information about its physical and chemical properties was not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis Techniques
Chemical compounds with complex structures, such as 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, often involve sophisticated synthetic pathways. These pathways may include the use of protective groups, selective activation, and coupling reactions tailored to preserve the integrity of sensitive functional groups while allowing for the introduction of desired modifications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography are pivotal in characterizing these compounds and confirming their structures and purity. Studies on related compounds, such as the synthesis of benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines, provide insights into the synthetic utilities and structural properties of complex molecules (Ibrahim, 2011).
Environmental Impact and Degradation
Research into the environmental behavior and degradation pathways of chemical compounds, especially those used in agriculture and medicine, is crucial for understanding their long-term impacts. For instance, the fate and behavior of parabens, structurally different but relevant due to their widespread use and environmental persistence, have been extensively studied to assess their biodegradability and potential to form more stable and toxic chlorinated by-products in aquatic environments (Haman et al., 2015).
Potential Therapeutic Applications
While the direct application in therapeutics of the specific ester you mentioned was excluded from the search, the exploration of chemical compounds in drug development is a vast field. The structural modification and bioactivity screening of compounds contribute significantly to the discovery of new drugs with enhanced efficacy and reduced toxicity. For example, the study of acacic acid-type saponins from Leguminosae-Mimosoideae highlights the cytotoxic and apoptosis-inducing properties of these compounds, suggesting their potential as antitumor agents (Lacaille‐Dubois et al., 2011).
Advanced Materials and Catalysis
Chemical compounds with unique structures and functionalities find applications in the development of advanced materials and catalysts. The functionalization of saturated C-H bonds, for example, is a key area of research in organic synthesis and materials science. Metalloporphyrin catalysts have been shown to facilitate the selective functionalization of saturated C-H bonds, enabling the synthesis of complex molecules with high regio- and stereoselectivity, which is critical for the development of pharmaceuticals and materials (Che et al., 2011).
Eigenschaften
IUPAC Name |
benzyl (3S,6S)-3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2/t29-,30?,31?,32?,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINMQTUNMBWAP-FEJJTQSASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2C(C([C@@H](OC2C(=O)OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl3NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)
![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)